molecular formula C10H11NO2 B1341999 Methyl isoindoline-5-carboxylate CAS No. 742666-57-5

Methyl isoindoline-5-carboxylate

Cat. No.: B1341999
CAS No.: 742666-57-5
M. Wt: 177.2 g/mol
InChI Key: RSBKALMWYNRSJK-UHFFFAOYSA-N
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Description

Methyl isoindoline-5-carboxylate is a chemical compound belonging to the class of isoindoline derivatives

Scientific Research Applications

Methyl isoindoline-5-carboxylate has several applications in scientific research:

Safety and Hazards

“Methyl isoindoline-5-carboxylate” has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

Methyl isoindoline-5-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of biologically active compounds. For instance, it is involved in the synthesis of aminoalkylbenzoic acid derivatives, which are used in the treatment of neurological disorders . The interactions between this compound and biomolecules are primarily based on its ability to act as a substrate or intermediate in enzymatic reactions.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their functions. For example, this compound has been found to inhibit certain enzymes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter the levels of specific metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The distribution of this compound is crucial for understanding its effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles or cellular regions through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl isoindoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-substituted benzyl bromides with azides, followed by intramolecular cycloaddition and subsequent thermolysis . This method is efficient and regioselective, providing good yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl isoindoline-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Comparison with Similar Compounds

Uniqueness: Methyl isoindoline-5-carboxylate is unique due to its specific isoindoline structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 2,3-dihydro-1H-isoindole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7/h2-4,11H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBKALMWYNRSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600395
Record name Methyl 2,3-dihydro-1H-isoindole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742666-57-5
Record name Methyl 2,3-dihydro-1H-isoindole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A toluene solution (20 mL) of 7-4 (181 mg, 0.48 mmol), 2-5 (171 mg, 0.60 mmol) and Et3N (266 μl, 1.9 mmol) was refluxed for 3 h and then concentrated to dryness. The residue was purified by flash chromatography (silica, 3:2 CH2Cl2 /acetone) to provide 7-5 as a colorless gum.
Name
7-4
Quantity
181 mg
Type
reactant
Reaction Step One
Name
Quantity
171 mg
Type
reactant
Reaction Step One
Name
Quantity
266 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl isoindoline-5-carboxylate
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